molecular formula C22H22N2O5S B3571620 ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3571620
M. Wt: 426.5 g/mol
InChI Key: QPMLUAMZXQGVCQ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes isoindoline and benzothiophene moieties

Mechanism of Action

Target of Action

Compounds with similar structures, such as phthalimides , are known to interact with various biological targets

Mode of Action

It is known that compounds with a 1,3-dioxoisoindoline moiety, such as phthalimides , can interact with their targets through various mechanisms, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways.

Future Directions

The study and development of isoindole derivatives is a vibrant field of research, with potential applications in medicinal chemistry and materials science . This specific compound could be of interest for further study in these and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline derivative, which is then reacted with a benzothiophene derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-(1,3-dioxoisoindolin-2-yl)propanamido]benzoate
  • 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

Ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of isoindoline and benzothiophene moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-2-29-22(28)18-15-9-5-6-10-16(15)30-19(18)23-17(25)11-12-24-20(26)13-7-3-4-8-14(13)21(24)27/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMLUAMZXQGVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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